S-(2,4-Dimethylbenzene)-D,L-cysteine
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Description
“S-(2,4-Dimethylbenzene)-D,L-cysteine” is a compound that has a molecular formula of C9H12S . It is also known as 2,4-Dimethylbenzenethiol, S-methyl- .
Molecular Structure Analysis
The molecular structure of “this compound” involves a benzene ring with two methyl groups and a thiol group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 152.257 and a melting point of 131-133°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Enzyme Catalysis in Drug Metabolism
S-(2,4-Dimethylbenzene)-D,L-cysteine has been studied in the context of enzyme catalysis, particularly regarding its role in drug metabolism. Tateishi, Suzuki, and Shimizu (1978) identified an enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds. This process is significant for the formation of metabolites of various drugs (Tateishi, Suzuki, & Shimizu, 1978).
Biomedical Applications
Research by Xu, Zhang, Gao, and Yue (2019) explored the use of S-phenyl-L-cysteine, a compound similar to this compound, for potential applications in antiretroviral therapy for HIV. They developed an efficient method for synthesizing high-purity, optically active S-phenyl-L-cysteine, highlighting its biomedical significance (Xu, Zhang, Gao, & Yue, 2019).
Interaction with Biological Systems
The interaction of dimethyltin(IV) with L-cysteine, a compound structurally related to this compound, has been studied by Cardiano, De Stefano, Giuffrè, and Sammartano (2008). Their research provides insights into the thermodynamic and spectroscopic properties of these interactions, contributing to a better understanding of how such compounds behave in biological systems (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).
Chemical Proteomics
Blewett et al. (2016) conducted a chemical proteomics analysis to identify cysteine residues in human T cell proteins that react with dimethyl fumarate, a drug used to treat autoimmune diseases. This study sheds light on the complex interactions between such compounds and biological molecules, potentially influencing future drug development (Blewett et al., 2016).
Biochemical Reactions and Photoreceptor Research
Research by Nakagawa, Weingart, and Marian (2017) on the light, oxygen, and voltage (LOV) domain of a blue-light photosensor involving cysteine indicates that similar compounds like this compound could play a role in understanding biochemical reactions and photoreceptor mechanisms (Nakagawa, Weingart, & Marian, 2017).
Properties
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQFHPIZQSJSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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